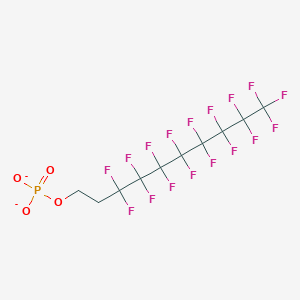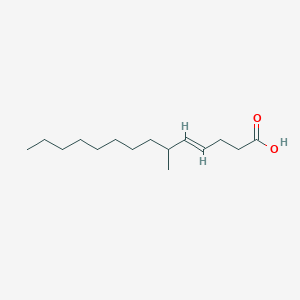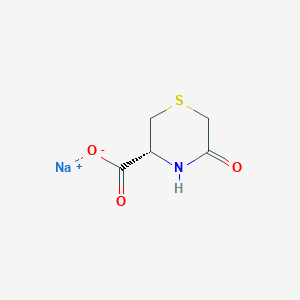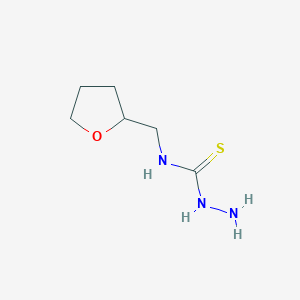
8:2 Fluorotelomer phosphate monoester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Perfluorodecyl phosphate is a monoalkyl phosphate in which the alkyl group specified is perfluorodecyl. It has a role as an environmental contaminant and a xenobiotic.
Mechanism of Action
Mode of Action
The compound interacts with its targets by inducing changes in gene expression . Specifically, longer-chain compounds (7–10 carbons) were more likely to induce changes in gene expression .
Biochemical Pathways
It is known that some pfas, including 8:2 fluorotelomer phosphate monoester, affect lipid metabolism . Dysregulation of lipid metabolism plays a major role in the development and progression of liver cancers .
Pharmacokinetics
It is known that pfas are ubiquitously found in humans and the environment due to their wide use, persistence, and high mobility . More research is needed to fully understand the compound’s pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action include changes in gene expression and potential cytotoxicity . In rodents, PFOS exposure increased inflammation and steatosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. PFAS can contaminate drinking water and soil in proximity to locations where fire-fighting foams are used, including fire fighting training areas at airports and military bases . The compound’s action can also be influenced by the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
8:2 Fluorotelomer phosphate monoester plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptor alpha (PPARα). The interaction with PPARα can lead to alterations in lipid metabolism and energy homeostasis. Additionally, this compound can bind to serum albumin, affecting its transport and distribution in the bloodstream .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and inflammation. It can also disrupt mitochondrial function, leading to altered cellular energy production and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to nuclear receptors such as PPARα, which leads to the activation or inhibition of target genes involved in lipid metabolism and inflammation. Additionally, this compound can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and can persist in biological systems for extended periods. Over time, this compound can undergo degradation, leading to the formation of various metabolites. Long-term exposure to this compound has been associated with chronic effects on cellular function, including persistent oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild alterations in lipid metabolism and gene expression. At higher doses, this compound can cause significant toxic effects, including liver damage, endocrine disruption, and immunotoxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites, including perfluorooctanoic acid (PFOA). The metabolic flux of this compound can influence the levels of key metabolites, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can bind to serum albumin, facilitating its transport in the bloodstream. Additionally, this compound can be taken up by cells through specific transporters, leading to its accumulation in various tissues, including the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in the mitochondria, where it can disrupt mitochondrial function and energy production. Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can affect its targeting to specific cellular compartments .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIABSAQIFYEDJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F17O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874027 |
Source


|
| Record name | 2-(Perfluorooctyl)ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57678-03-2 |
Source


|
| Record name | Mono[2-(perfluorooctyl)ethyl] phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Perfluorooctyl)ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









